molecular formula C9H6F5NO2 B147724 2,3,4,5,6-Pentafluoro-L-phenylalanine CAS No. 138109-65-6

2,3,4,5,6-Pentafluoro-L-phenylalanine

Cat. No. B147724
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-VKHMYHEASA-N
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Description

2,3,4,5,6-Pentafluoro-L-phenylalanine is a substance used in laboratory chemicals, the manufacture of substances, and scientific research and development . It is used in the studies of fluorine-containing dipeptides used in the diagnosis of cancer and other related conditions .


Molecular Structure Analysis

The molecular formula of 2,3,4,5,6-Pentafluoro-L-phenylalanine is C9H6F5NO2 . The InChI code is 1S/C9H6F5NO2.ClH/c10-4-2 (1-3 (15)9 (16)17)5 (11)7 (13)8 (14)6 (4)12;/h3H,1,15H2, (H,16,17);1H/t3-;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,5,6-Pentafluoro-L-phenylalanine is 255.15 . The storage temperature is 28°C .

Scientific Research Applications

1. Enhancing Protein Interactions

2,3,4,5,6-Pentafluoro-L-phenylalanine is used in genetic encoding to modify proteins, improving their interaction and stability. Qianzhu et al. (2020) discuss the use of para-pentafluorosulfanyl phenylalanine (SF5Phe) for site-specific incorporation into proteins, enhancing their binding affinity and specific interactions. This application is significant for structural biology and in vivo studies (Qianzhu et al., 2020).

2. Role in Phenylalanine Biosynthesis

Ding et al. (2016) explored the biosynthesis of L-Phenylalanine (L-Phe) in E. coli, identifying key enzymes in the shikimate pathway crucial for its production. This research is vital for understanding the production and application of phenylalanine in food and medicinal applications (Ding et al., 2016).

3. Application in Fluorescent Sensors

In 2022, Zhang et al. reported the development of a chiral fluorescent sensor based on H8-BINOL for high enantioselective recognition of D- and L-phenylalanine. This research highlights the importance of phenylalanine in designing sensors for distinguishing between different configurations of amino acids (Zhang et al., 2022).

4. Biotechnological Production

Liu et al. (2018) conducted system-level engineering to enhance L-Phenylalanine production in Escherichia coli. This study provides insights into metabolic engineering strategies that can be applied for efficient production of aromatic amino acids (Liu et al., 2018).

5. Electrochemical Sensors for Phenylalanine

Dinu and Apetrei (2020) reviewed the design and performance of electrochemical sensors and biosensors for phenylalanine detection. Their study focuses on the significance of phenylalanine in human health and the importance of accurate detection methods (Dinu & Apetrei, 2020).

Safety And Hazards

2,3,4,5,6-Pentafluoro-L-phenylalanine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .

properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375801
Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluoro-L-phenylalanine

CAS RN

34702-59-5, 138109-65-6
Record name Pentafluorophenylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034702595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAFLUOROPHENYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJJ37GCZ42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6-Pentafluoro-L-phenylalanine
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2,3,4,5,6-Pentafluoro-L-phenylalanine
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2,3,4,5,6-Pentafluoro-L-phenylalanine

Citations

For This Compound
4
Citations
A Gloge, J Zoń, Á Kövári, L Poppe… - Chemistry–A European …, 2000 - Wiley Online Library
Several fluoro‐ and chloro‐phenylalanines were found to be good substrates of phenylalanine ammonia‐lyase (PAL/EC 4.3.1.5) from parsley. The enantiomerically pure L‐amino acids …
JS Thorson, E Chapman… - Journal of the American …, 1995 - ACS Publications
Although hydrogenbonds clearly play an important role in determining the secondary and tertiary structure of proteins,* 1 the magnitude of their contribution to protein stability has been …
Number of citations: 78 pubs.acs.org
C Perez-Borrajero, CSH Lin, M Okon, K Scheu… - Journal of molecular …, 2019 - Elsevier
The eukaryotic transcription factor ETS1 is regulated by an intrinsically disordered serine-rich region (SRR) that transiently associates with the adjacent ETS domain to inhibit DNA …
Number of citations: 18 www.sciencedirect.com
JR Sawyer - 2022 - search.proquest.com
Metabolic disease has become a major health epidemic throughout the world. There are several receptor systems that have been previously determined to alter energy balance and …
Number of citations: 2 search.proquest.com

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